molecular formula C10H20O8 B14412092 Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate CAS No. 86629-63-2

Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate

Cat. No.: B14412092
CAS No.: 86629-63-2
M. Wt: 268.26 g/mol
InChI Key: VVHFKNRJZZMUQI-UHFFFAOYSA-N
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Description

Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate is an organic compound with the molecular formula C7H12O5 It is a derivative of acetic acid and is characterized by the presence of a hydroxy group and a hydroxymethyl group attached to a propyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with [3-hydroxy-2-(hydroxymethyl)propyl] alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the hydroxy or hydroxymethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] propanoate
  • Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] butanoate
  • Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] pentanoate

Uniqueness

Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with similar compounds.

Properties

CAS No.

86629-63-2

Molecular Formula

C10H20O8

Molecular Weight

268.26 g/mol

IUPAC Name

acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate

InChI

InChI=1S/C6H12O4.2C2H4O2/c1-5(9)10-4-6(2-7)3-8;2*1-2(3)4/h6-8H,2-4H2,1H3;2*1H3,(H,3,4)

InChI Key

VVHFKNRJZZMUQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)OCC(CO)CO

Origin of Product

United States

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